![molecular formula C5H3BrN4 B1342915 6-Bromotetrazolo[1,5-a]pyridine CAS No. 35235-74-6](/img/structure/B1342915.png)
6-Bromotetrazolo[1,5-a]pyridine
Overview
Description
6-Bromotetrazolo[1,5-a]pyridine (CAS: 35235-74-6) is a brominated heterocyclic compound with the molecular formula C₅H₃N₄Br and a molecular weight of 199.01 g/mol . The structure consists of a pyridine ring fused with a tetrazole moiety, where the bromine atom is positioned at the 6th carbon of the pyridine core. Tetrazolo[1,5-a]pyridines are characterized by their electron-deficient aromatic system due to the electron-withdrawing tetrazole ring, which enhances their reactivity in substitution and coupling reactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging the bromine atom as a functional handle for cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromotetrazolo[1,5-a]pyridine can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromopyridine with azidotrimethylsilane. This reaction typically occurs in the presence of a catalyst such as tetrabutylammonium fluoride hydrate . Another method involves the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as yield, cost, and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to new applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted tetrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
6-Bromotetrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromotetrazolo[1,5-a]pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines feature a fused imidazole and pyridine ring system. Unlike 6-bromotetrazolo[1,5-a]pyridine, the imidazole ring introduces a basic nitrogen atom, enhancing coordination capabilities with metal ions. These derivatives exhibit solvatochromic fluorescence with large Stokes shifts (~150 nm), making them ideal for bioimaging and membrane probe applications . For example, imidazo[1,5-a]pyridine-based fluorophores intercalate into lipid bilayers, enabling real-time monitoring of membrane dynamics . Additionally, imidazo[1,5-a]pyridines have been optimized as EGFR tyrosine kinase inhibitors , with computational studies identifying derivatives (e.g., compound 3d ) showing binding free energies comparable to clinical drugs like osimertinib .
Key Differences :
- The imidazole ring provides stronger basicity and metal-binding capacity compared to the acidic tetrazole.
- Imidazo derivatives are more thermally stable, enabling applications in optoelectronics and catalysis .
Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridines incorporate a pyrazole ring fused to pyridine. These compounds are notable for their pharmacological versatility, including herbicidal, antiviral, and antitumor activities . For instance, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1264193-11-4) shares structural similarity with this compound but differs in the fused ring system (pyrazole vs. tetrazole). Pyrazolo derivatives are synthesized via one-pot tandem reactions involving α,β-unsaturated esters and aldehydes under mild conditions .
Key Differences :
- The pyrazole ring is less electron-withdrawing than tetrazole, reducing electrophilicity.
- Pyrazolo derivatives are more lipophilic, enhancing blood-brain barrier penetration in drug design .
[1,2,4]Triazolo[1,5-a]pyridine Derivatives
Triazolo[1,5-a]pyridines, such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1823259-61-5), feature a triazole ring fused to pyridine. These compounds exhibit broad-spectrum biological activities , including antitumor and antimicrobial effects . The triazole ring provides metabolic stability compared to tetrazole, making them preferred scaffolds in drug discovery. For example, 6-bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1823259-61-5) is under investigation as a kinase inhibitor .
Key Differences :
- Triazole rings are less acidic (pKa ~10–12) than tetrazoles (pKa ~4–5), reducing ionization in physiological conditions.
- Triazolo derivatives show higher oral bioavailability in preclinical models .
Other Brominated Tetrazolo-pyridines
Positional isomers like 7-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine (CAS: 1130816-25-9) and 8-bromotetrazolo[1,5-a]pyridine (CAS: 54230-88-5) highlight the impact of bromine placement. The 6-bromo substitution in this compound optimizes steric accessibility for Suzuki-Miyaura couplings, whereas 8-bromo derivatives may face steric hindrance .
Comparative Data Table
Biological Activity
6-Bromotetrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-halopyridines with azides in the presence of suitable catalysts. For example, a method utilizing trimethylsilyl azide and tetrabutylammonium fluoride has been reported, which effectively yields various tetrazolo derivatives from their respective halopyridines .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antiviral Activity
Recent studies have identified C-6 substituted pyrazolo[1,5-a]pyridines as potent inhibitors of herpes simplex viruses. The structural modifications at the C-6 position significantly enhance antiviral potency while maintaining favorable developability parameters comparable to existing antiviral agents like acyclovir .
2. Anticancer Potential
Compounds derived from the tetrazolo[1,5-a]pyridine scaffold demonstrate promising anticancer activity. For instance, derivatives have shown selective inhibition of protein kinases involved in cancer progression. Notably, the inhibition of AXL and c-MET kinases has been linked to reduced cell survival and proliferation in various cancer types, including ovarian and non-small cell lung cancer .
3. Enzymatic Inhibition
The enzymatic inhibitory activity of these compounds has been highlighted in multiple studies. They exhibit potential as selective inhibitors for various enzymes, which could lead to new therapeutic strategies for conditions influenced by these enzymes .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Case Studies
Several case studies have demonstrated the efficacy of this compound derivatives:
- Case Study 1: A series of derivatives were tested for their ability to inhibit AXL and c-MET kinases in vitro. Results indicated that specific substitutions at the C-6 position led to enhanced potency and selectivity against these targets, suggesting a viable pathway for drug development targeting cancer therapies .
- Case Study 2: In a preclinical model for herpes simplex virus infection, a derivative exhibited superior antiviral activity compared to standard treatments. This study emphasized the potential for developing new antiviral agents based on structural modifications of tetrazolo derivatives .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Bromotetrazolo[1,5-a]pyridine?
The compound is commonly synthesized via oxidative cyclization of precursors like N-(2-pyridyl)amidines. Key oxidants include NaOCl, Pb(OAc)₄, MnO₂, or eco-friendly alternatives like PIFA (bis(trifluoroacetoxy)iodobenzene) and I₂/KI. For regioselective bromination, direct functionalization using Pd-catalyzed coupling with alkenyl bromides or terminal alkynes is effective .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on SMILES strings (e.g., BrC1=CC2=NC=NN2C=C1
), InChI keys (e.g., VGJYOOVSVQHZPL-UHFFFAOYSA-N
), and analytical techniques like NMR and HPLC. Crystallography or computational modeling may resolve ambiguities in fused-ring systems .
Q. What safety protocols are essential for handling this compound?
Store at 2–8°C in airtight containers. Avoid inhalation/contact; use fume hoods and PPE. Waste must be segregated and processed by certified hazardous waste services due to bromine’s environmental persistence .
Advanced Research Questions
Q. How does bromine substitution influence catalytic coupling reactions in triazolopyridine synthesis?
Bromine acts as a directing group and enhances electrophilicity, facilitating Pd-catalyzed cross-couplings (e.g., Suzuki or Sonogashira). Silver additives (e.g., Ag₂O) stabilize intermediates, improving yields in tandem cyclization-functionalization reactions. Substituent position (C-6 vs. C-7) affects reactivity due to steric and electronic effects .
Q. What mechanistic insights explain thermal decomposition of brominated triazolopyridines?
Bromine lowers the activation energy for carbene formation via equilibrium shifts toward diazo intermediates. For example, 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine decomposes at lower temperatures than non-brominated analogs, enabling applications in photolabile protecting groups .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies may arise from solvent purity, catalyst loading, or reaction scale. For instance, NaOCl-mediated cyclization in anhydrous DMF achieves >80% yield, while trace moisture reduces efficiency. Systematic optimization using design-of-experiments (DoE) is recommended .
Q. What strategies enhance regioselectivity in functionalizing triazolopyridine scaffolds?
- Electron-deficient systems : Use Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) for C-3 arylation.
- Steric control : Bulky substituents at C-6 direct reactions to C-2/C-5 positions. Computational DFT studies predict reactive sites by analyzing Fukui indices .
Q. Applications in Drug Discovery
Q. What biological targets are associated with this compound derivatives?
These compounds inhibit JAK1/JAK2 kinases (IC₅₀ < 100 nM) for myeloproliferative disorders and exhibit antitumor activity by disrupting STAT signaling. Structure-activity relationship (SAR) studies highlight the necessity of bromine for binding affinity .
Q. How are these derivatives optimized for pharmacokinetic properties?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at C-5 to reduce CYP450 oxidation.
- Solubility : PEGylation or salt formation (e.g., HCl salts) improves aqueous solubility without compromising potency .
Q. Analytical and Methodological Challenges
Q. What advanced techniques validate the purity of this compound?
High-resolution LC-MS (Q-TOF) and ²H/¹³C NMR isotopomer analysis detect impurities at <0.1% levels. X-ray diffraction confirms crystalline phase homogeneity, critical for reproducibility in biological assays .
Q. How do researchers address halogen exchange side reactions during synthesis?
Bromine displacement by nucleophiles (e.g., OH⁻ or amines) is minimized using non-polar solvents (toluene) and low temperatures (0–5°C). Additives like K₂CO₃ sequester liberated HBr, suppressing undesired pathways .
Q. Future Directions
Q. What emerging applications exist beyond medicinal chemistry?
Brominated triazolopyridines serve as precursors for phosphorescent OLED materials due to their electron-deficient π-systems. Their tunable emission spectra (λₑₘ = 450–600 nm) enable use in optoelectronic devices .
Q. How can machine learning accelerate the discovery of novel derivatives?
Predictive models trained on existing SAR data (e.g., IC₅₀ values, logP) identify promising substituents for virtual libraries. Generative adversarial networks (GANs) propose synthetically accessible structures with optimized properties .
Properties
IUPAC Name |
6-bromotetrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNWLUCQRIYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616416 | |
Record name | 6-Bromotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35235-74-6 | |
Record name | 6-Bromotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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